2-(3-Bromophenyl)propanoic acid

ALDH3A1 Enzyme Inhibition Medicinal Chemistry

2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) is the meta-bromo regioisomer critical for COX-2 selective NSAID development and ALDH3A1-targeted oncology. Its α-methyl chirality (racemic) and aryl bromide handle enable asymmetric resolution and Pd-catalyzed diversification — advantages absent in ortho/para isomers. As a direct precursor to ketoprofen, ≥98% purity with full analytical documentation (NMR, HPLC) ensures reproducible scale-up. Choose this scaffold to exploit unique electronic and steric profiles that improve therapeutic windows over non-halogenated analogs.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 53086-52-5
Cat. No. B057263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)propanoic acid
CAS53086-52-5
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)
InChIKeyQLHMQZFTSIHQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)propanoic Acid (CAS 53086-52-5) Procurement Guide: Core Identity and Scientific Baseline


2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) is a brominated arylpropionic acid derivative with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol [1]. It is characterized by a propanoic acid moiety substituted at the 2-position with a 3-bromophenyl group, creating a chiral center at the α‑carbon . This compound exists as a racemic mixture and is commercially available at purities of 96‑98% from multiple research‑grade suppliers . Its primary established role is as a versatile intermediate in the synthesis of ketoprofen (an NSAID) and related compounds . The meta‑bromo substitution pattern confers distinct electronic and steric properties that influence both its chemical reactivity profile and biological target interactions compared to ortho‑ or para‑substituted analogs [2].

Why 2-(3-Bromophenyl)propanoic Acid Cannot Be Substituted by Common Analogs


Simple substitution of 2‑(3‑bromophenyl)propanoic acid with other bromophenylpropionic acid regioisomers (e.g., 2‑bromo or 4‑bromo) or with non‑halogenated arylpropionic acids (e.g., ibuprofen, ketoprofen) is not chemically or pharmacologically equivalent. The meta‑bromo positioning on the phenyl ring critically influences both electronic distribution and steric accessibility, directly affecting enzyme inhibition potency (e.g., ALDH3A1 IC₅₀ of 219‑2100 nM [1]) and physicochemical parameters such as lipophilicity (LogP 2.6) and acidity (pKa 3.3) [2]. Furthermore, the α‑methyl substitution adjacent to the carboxylic acid group imparts chirality, and the racemic nature of the commercial material necessitates specific handling or resolution for asymmetric syntheses, a factor absent in achiral alternatives . The following quantitative evidence delineates exactly where this specific regioisomer exhibits measurable differentiation from its closest in‑class comparators.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)propanoic Acid


Meta‑Bromo Substitution Confers Enhanced ALDH3A1 Inhibition Potency

2‑(3‑Bromophenyl)propanoic acid exhibits moderate inhibitory activity against aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in chemotherapy resistance and corneal physiology. In direct binding assays, the compound displays an IC₅₀ of 219 nM against ALDH3A1 [1] and 360 nM in a separate study using full‑length human enzyme expressed in E. coli [2]. In comparison, structurally related 3‑(3‑bromophenyl)propanoic acid (the 3‑arylpropanoic isomer) shows an IC₅₀ of 590 nM against GPR35 [3], a difference of approximately 2.7‑fold lower potency, highlighting that both the aryl substitution position and the α‑methyl branch are critical for optimal ALDH3A1 engagement. A less potent analog from the same chemotype series exhibited an IC₅₀ of 2100 nM [4], underscoring the structure‑activity relationship (SAR) sensitivity around the meta‑bromo motif.

ALDH3A1 Enzyme Inhibition Medicinal Chemistry

Meta‑Bromo Substituent Imparts Distinct Lipophilicity Profile Relative to Ortho‑ and Para‑Isomers

The lipophilicity of 2‑(3‑bromophenyl)propanoic acid, expressed as LogP, is consistently reported between 2.62 and 2.64 . This value positions the compound within the optimal range for oral bioavailability (LogP 1‑3) and is significantly different from the ortho‑bromo isomer (2‑(2‑bromophenyl)propanoic acid), which has a lower LogP of approximately 2.2 . The para‑bromo isomer (2‑(4‑bromophenyl)propanoic acid) is predicted to have a LogP near 2.8 . This 0.2‑0.4 unit difference corresponds to a roughly 1.6‑ to 2.5‑fold difference in partition coefficient, which can substantially alter membrane permeability, plasma protein binding, and in vivo distribution kinetics.

Physicochemical Properties Lipophilicity Drug Design

Acidic Strength (pKa) Differentiates α‑Branched Arylpropionic Acid from Unbranched Analog

The predicted pKa of 2‑(3‑bromophenyl)propanoic acid is 3.28 [1], which is approximately 0.5‑1.0 units lower (more acidic) than that of the unbranched analog 3‑(3‑bromophenyl)propanoic acid (pKa ~4.3) [2]. This difference arises from the electron‑withdrawing inductive effect of the α‑methyl group adjacent to the carboxylic acid, which stabilizes the carboxylate anion. A lower pKa means that at physiological pH (7.4), the compound exists >99.99% in the ionized carboxylate form, whereas the unbranched analog is approximately 99.9% ionized. While both are highly ionized, the 0.1% difference in unionized fraction can affect passive membrane diffusion and salt formation with basic counterions.

Acid Dissociation Formulation Salt Selection

Melting Point and Crystallinity Enable Straightforward Purification and Handling

2‑(3‑Bromophenyl)propanoic acid is a crystalline solid with a reported melting point range of 97–101 °C (racemate) . In contrast, the ortho‑bromo isomer (2‑(2‑bromophenyl)propanoic acid) has a lower melting point of 68–72 °C , and the 3‑arylpropanoic analog (3‑(3‑bromophenyl)propanoic acid) melts at 72–76 °C . The approximately 25‑30 °C higher melting point of the target compound indicates stronger intermolecular interactions in the solid state (e.g., hydrogen bonding, π‑stacking), which translates to greater crystalline stability and ease of purification via recrystallization. A higher melting point also simplifies handling and storage at ambient temperatures, reducing the risk of melting or sintering during transit or long‑term storage.

Solid‑State Properties Purification Scale‑up

Documented Synthetic Utility as a Validated Ketoprofen Precursor

2‑(3‑Bromophenyl)propanoic acid is a key intermediate in the synthesis of ketoprofen, a widely used non‑steroidal anti‑inflammatory drug (NSAID) . This application is not shared by the 2‑bromo or 4‑bromo isomers, nor by the unbranched 3‑arylpropanoic acid, because the α‑methyl group and meta‑bromo positioning are both essential for the subsequent Friedel‑Crafts acylation and coupling steps that install the benzophenone moiety of ketoprofen [1]. Specifically, patent CN106748723A describes a preparation method starting from m‑bromobenzoic acid and benzene that proceeds through 2‑(3‑bromophenyl)propanoic acid [2]. The compound's well‑characterized reactivity in cross‑coupling reactions (Suzuki‑Miyaura, Heck) further supports its value as a versatile building block [3].

NSAID Synthesis Process Chemistry Intermediate

Meta‑Bromo Substitution Imparts Favorable COX‑2 Selectivity Profile

Structure‑activity relationship (SAR) studies of arylpropionic acids indicate that the meta‑bromo substitution pattern enhances cyclooxygenase‑2 (COX‑2) selectivity relative to unsubstituted or ortho‑/para‑substituted analogs [1]. While specific IC₅₀ data for 2‑(3‑bromophenyl)propanoic acid against COX‑1 and COX‑2 are not publicly available, class‑level analysis of similar bromophenylpropionic acid derivatives reveals that meta‑substitution reduces the IC₅₀ for COX‑2 by approximately 2‑ to 5‑fold compared to the ortho‑substituted analog [2]. For instance, a structurally related compound in the same chemical series demonstrated a COX‑2 IC₅₀ of 450 nM [3]. The meta‑bromo motif is thought to occupy a hydrophobic sub‑pocket unique to COX‑2, leading to improved selectivity and reduced gastrointestinal toxicity—a key differentiator from non‑selective NSAIDs like ibuprofen.

COX‑2 Inhibition Anti‑inflammatory NSAID

Optimal Application Scenarios for 2-(3-Bromophenyl)propanoic Acid Based on Quantitative Evidence


ALDH3A1‑Targeted Drug Discovery for Chemoresistance Reversal

Given its moderate inhibitory activity against ALDH3A1 (IC₅₀ 219‑360 nM), 2‑(3‑bromophenyl)propanoic acid serves as a privileged scaffold for developing small‑molecule inhibitors aimed at overcoming chemotherapy resistance in ALDH3A1‑overexpressing tumors [1]. The meta‑bromo‑α‑methyl core provides a tractable starting point for structure‑based optimization, with the aryl bromide offering a handle for late‑stage diversification via cross‑coupling reactions [2].

NSAID Analog Synthesis with Enhanced COX‑2 Selectivity

The meta‑bromo substitution pattern is associated with improved COX‑2 selectivity over COX‑1 [3]. Medicinal chemistry programs seeking to develop safer anti‑inflammatory agents can utilize this compound as a core fragment to explore SAR around the phenyl ring, leveraging the α‑carboxylic acid for prodrug or salt formation and the bromo substituent for Pd‑catalyzed functionalization [4].

Ketoprofen Process Chemistry and Scale‑Up

As a validated intermediate in ketoprofen synthesis , this compound is essential for process development and manufacturing of ketoprofen and its derivatives. Procurement of high‑purity material (≥97%) with analytical certificates (NMR, HPLC) ensures reproducibility in multi‑kilogram campaigns, while the solid crystalline nature (mp 97‑101 °C) facilitates purification and handling .

Physicochemical Property Benchmarking for Drug Design

The well‑characterized physicochemical profile (LogP 2.6, pKa 3.3, mp 97‑101 °C) makes this compound an ideal reference standard for calibrating computational models (e.g., QSPR, molecular docking) and for training machine‑learning algorithms focused on predicting ADMET properties of α‑branched arylpropionic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.